molecular formula C8H4Cl3N B3056367 2-(2,4,6-trichlorophenyl)acetonitrile CAS No. 70833-63-5

2-(2,4,6-trichlorophenyl)acetonitrile

Cat. No.: B3056367
CAS No.: 70833-63-5
M. Wt: 220.5 g/mol
InChI Key: KQWHNBIYSHFRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trichlorophenyl)acetonitrile (CAS: 70833-63-5) is an organochlorine compound characterized by a phenyl ring substituted with three chlorine atoms at the 2-, 4-, and 6-positions, attached to an acetonitrile group. With a molecular formula of C 8 H 4 Cl 3 N and a molecular weight of 220.5 g/mol, this compound is primarily utilized as a key intermediate in organic synthesis . The electron-withdrawing chlorine substituents on the phenyl ring enhance its reactivity, making it a valuable precursor in nucleophilic substitution and coupling reactions for the development of complex molecules, including pharmaceuticals, agrochemicals, and functional materials . In scientific research, it serves as a building block in the synthesis of various heterocycles and has been investigated for potential biological activities, such as antimicrobial properties . The synthesis of this compound typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in a solvent like dimethylformamide under reflux conditions . The compound can undergo further chemical transformations; for example, the nitrile group can be oxidized to carboxylic acids or reduced to a primary amine, expanding its utility as a versatile synthetic intermediate . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

70833-63-5

Molecular Formula

C8H4Cl3N

Molecular Weight

220.5 g/mol

IUPAC Name

2-(2,4,6-trichlorophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

KQWHNBIYSHFRLC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl

Other CAS No.

70833-63-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-(2,4,6-trichlorophenyl)acetonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%)
This compound C₈H₄Cl₃N 236.48 Cl (2,4,6) Not reported Not reported
2-(2,4-Dichlorophenyl)acetonitrile C₈H₅Cl₂N 192.04 Cl (2,4) 123–125 90
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 OCH₃ (4) 8 Not reported
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 OH (4) Not reported Not reported
2-(2-Chlorophenyl)acetonitrile C₈H₆ClN 151.59 Cl (2) Not reported Not reported

Key Observations :

  • The trichloro derivative’s melting point is unreported but likely higher.
  • Polarity and Solubility : Electron-withdrawing groups (Cl) reduce solubility in polar solvents compared to electron-donating groups (OCH₃, OH). Methoxy and hydroxy analogs exhibit greater hydrophilicity .
Enzyme Inhibition
  • COX-2 Inhibition : Derivatives of 2-(2,4-dichlorophenyl)acetonitrile exhibit promising COX-2 inhibitory activity in molecular docking studies, with binding affinities influenced by substituent electronegativity . The trichloro analog’s additional chlorine may enhance binding but could also increase toxicity.
  • Antifungal Activity: N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile (a nitro-substituted analog) shows notable antifungal properties, suggesting that electron-withdrawing groups amplify bioactivity .

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